4'-SulfatedLexisXmethylglycoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-SulfatedLexisXmethylglycoside is a sulfated glycosaminoglycan found in various tissues of the human body. It plays a crucial role in many biological processes, including cell signaling, inflammation, and wound healing. The compound has a molecular formula of C21H37NO18S and a molecular weight of 623.58 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-SulfatedLexisXmethylglycoside involves multiple steps, including glycosylation and sulfation reactions. The glycosylation step typically uses a glycosyl donor and an acceptor in the presence of a catalyst.
Industrial Production Methods: Industrial production of 4’-SulfatedLexisXmethylglycoside may involve large-scale glycosylation and sulfation processes, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques like chromatography and crystallization is essential to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 4’-SulfatedLexisXmethylglycoside undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Involving nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol under reflux conditions.
Substitution: Nucleophilic substitution using sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to corresponding alcohols or amines.
Substitution: Introduction of various functional groups like azides or halides.
Scientific Research Applications
4’-SulfatedLexisXmethylglycoside has diverse applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Plays a role in cell signaling and molecular recognition processes.
Medicine: Investigated for its potential as an anti-inflammatory and wound healing agent.
Industry: Utilized in the development of biomaterials and drug delivery systems.
Mechanism of Action
The mechanism of action of 4’-SulfatedLexisXmethylglycoside involves its interaction with specific molecular targets, such as selectins and integrins, which are involved in cell adhesion and signaling pathways. The compound modulates these pathways, leading to effects on inflammation and tissue repair .
Comparison with Similar Compounds
Heparan Sulfate: Another sulfated glycosaminoglycan with similar biological functions.
Chondroitin Sulfate: Known for its role in cartilage structure and function.
Dermatan Sulfate: Involved in skin and connective tissue integrity.
Uniqueness: 4’-SulfatedLexisXmethylglycoside is unique due to its specific sulfation pattern, which imparts distinct biological activities and interactions compared to other sulfated glycosaminoglycans .
Properties
IUPAC Name |
[(2R,3R,4R,5R,6S)-6-[(2R,3S,4R,5R,6R)-5-acetamido-2-(hydroxymethyl)-6-methoxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl] hydrogen sulfate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H37NO18S/c1-6-11(26)12(27)14(29)20(35-6)39-18-10(22-7(2)25)19(34-3)36-9(5-24)17(18)38-21-15(30)13(28)16(8(4-23)37-21)40-41(31,32)33/h6,8-21,23-24,26-30H,4-5H2,1-3H3,(H,22,25)(H,31,32,33)/t6-,8-,9-,10-,11+,12+,13-,14-,15-,16+,17-,18-,19-,20-,21+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYSZNMLOCBYEJK-VDDRCQLMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)OS(=O)(=O)O)O)O)CO)OC)NC(=O)C)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)OS(=O)(=O)O)O)O)CO)OC)NC(=O)C)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H37NO18S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
623.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.